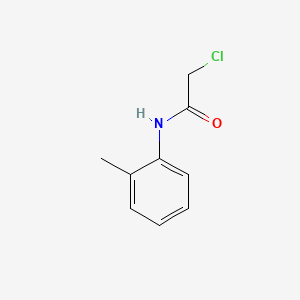

2-chloro-N-(2-methylphenyl)acetamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 26.2 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 525670. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-N-(2-methylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO/c1-7-4-2-3-5-8(7)11-9(12)6-10/h2-5H,6H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPMANECYGPQBOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80190832 | |

| Record name | Acetamide, 2-chloro-N-(2-methylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80190832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

26.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24827934 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

37394-93-7 | |

| Record name | 2-Chloro-N-(2-methylphenyl)acetamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037394937 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 37394-93-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=525670 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetamide, 2-chloro-N-(2-methylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80190832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 37394-93-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Chloro-N-(2-methylphenyl)acetamide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BBD7X26TLP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-chloro-N-(2-methylphenyl)acetamide

This guide provides a comprehensive technical overview of 2-chloro-N-(2-methylphenyl)acetamide, a key chemical intermediate. Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document delves into the compound's core properties, synthesis, reactivity, and handling protocols, grounded in established scientific data.

Core Chemical Identity and Properties

This compound, also known as 2-chloro-ortho-acetotoluidide, is an aromatic amide that serves as a versatile building block in organic synthesis.[1] Its structure, featuring a chloroacetamide group attached to an o-toluidine moiety, imparts specific reactivity that is leveraged in the creation of more complex molecules.

Key Identifiers:

-

IUPAC Name: this compound

The physicochemical properties of this compound are critical for its application in experimental settings, influencing reaction conditions, solvent selection, and purification methods.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Appearance | Powder | [1] |

| Boiling Point | 326 °C at 760 mmHg | [1][3] |

| Density | 1.222 g/cm³ | [1][3] |

| Flash Point | 151 °C | [1] |

| Water Solubility | 303.18 mg/L (Predicted) | [2] |

| LogP (Octanol/Water Partition Coefficient) | 2.245 | [1] |

| Refractive Index | 1.583 | [1] |

Synthesis and Mechanism

The primary route for synthesizing this compound is through the acylation of o-toluidine with chloroacetyl chloride.[1][2] This reaction, a variant of the Schotten-Baumann reaction, involves the nucleophilic attack of the amine group of o-toluidine on the electrophilic carbonyl carbon of chloroacetyl chloride. The presence of a base is typically required to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

Causality in Experimental Design:

The choice of reactants is deliberate. O-toluidine provides the core aromatic structure, while chloroacetyl chloride introduces the reactive chloroacetamide functional group. The chloroacetyl group is an excellent electrophile and the resulting α-chloro amide is a versatile handle for subsequent nucleophilic substitution reactions, making this compound a valuable intermediate.

Experimental Protocol: Synthesis via Acylation

Objective: To synthesize this compound from o-toluidine and chloroacetyl chloride.

Materials:

-

o-Toluidine (CAS: 95-53-4)[1]

-

Chloroacetyl chloride (CAS: 79-04-9)[1]

-

Anhydrous solvent (e.g., dichloromethane or toluene)

-

A weak base (e.g., sodium acetate or pyridine)

-

Ice bath

-

Stirring apparatus

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a three-necked flask equipped with a stirrer and a dropping funnel, dissolve o-toluidine in the chosen anhydrous solvent. Cool the mixture to 0-5 °C using an ice bath.

-

Reagent Addition: Slowly add chloroacetyl chloride dropwise to the stirred solution. Maintain the temperature below 10 °C to control the exothermic reaction. The slow addition is crucial to prevent side reactions and ensure a high yield.

-

Neutralization: Concurrently or subsequently, add the weak base to neutralize the HCl formed during the reaction. This step prevents the protonation of the starting amine, which would render it non-nucleophilic.

-

Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material (o-toluidine) is consumed.

-

Work-up: Once the reaction is complete, pour the mixture into cold water to precipitate the crude product.

-

Purification: Collect the solid product by vacuum filtration, wash it with cold water to remove any remaining salts and impurities, and then recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified this compound.

Visualization of Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Applications in Synthesis

This compound is not typically an end-product but rather a crucial intermediate. Its utility stems from the reactivity of the C-Cl bond, which is susceptible to nucleophilic substitution. This allows for the introduction of various functional groups, leading to the synthesis of a wide range of compounds, particularly in the pharmaceutical and agrochemical industries.

For instance, its structural analogues, such as 2-chloro-N-(2,6-dimethylphenyl)acetamide, are well-known precursors in the synthesis of pharmaceuticals like Lidocaine and agrochemicals like Acetochlor.[4][5][6] The reaction involves substituting the chlorine atom with an amine, forming a new C-N bond and building a more complex molecular architecture.

Logical Relationship Diagram

Caption: Role as a versatile intermediate in chemical synthesis.

Safety, Handling, and Toxicology

While specific toxicological data for this compound is limited in the provided results, data for structurally similar chloroacetamides provide essential guidance. Chloroacetamide and its derivatives are generally classified as hazardous substances.[7][8][9][10]

Hazard Identification (based on analogues):

-

Respiratory Irritation: May cause respiratory irritation if inhaled as dust.[8]

-

Sensitization: Repeated or prolonged contact may cause skin sensitization.[9][10]

-

Toxicity: Analogues like 2-chloroacetamide are toxic if swallowed.[9][10]

Protocol for Safe Handling

Self-Validating System: Adherence to this protocol ensures minimal exposure and validates a safe laboratory environment.

-

Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[7][8]

-

Personal Protective Equipment (PPE):

-

Hygiene Practices: Wash hands thoroughly after handling.[7][8] Do not eat, drink, or smoke in the laboratory.[9]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[7] Keep away from incompatible materials such as strong oxidizing agents, acids, and bases.[7]

-

Spill & Disposal: In case of a spill, avoid creating dust.[8] Sweep up the material and place it in a suitable, closed container for disposal.[8] Dispose of waste material through a licensed waste disposal company.[7][8]

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of this compound and for monitoring reaction progress.

General HPLC Protocol

Objective: To determine the purity of a this compound sample.

Instrumentation & Reagents:

-

HPLC system with a UV detector.

-

Reverse-phase C18 column.

-

HPLC-grade acetonitrile and water.

-

Sample of this compound.

Procedure:

-

Standard Preparation: Prepare a standard solution of known concentration by dissolving a precisely weighed amount of the compound in a suitable solvent (e.g., acetonitrile).

-

Sample Preparation: Prepare the sample solution by dissolving it in the same solvent as the standard.

-

Mobile Phase: Prepare a mobile phase, typically a mixture of acetonitrile and water. An isocratic or gradient elution can be used.[5]

-

Chromatographic Conditions:

-

Analysis: Run the standard and sample solutions. Identify the peak for this compound by comparing the retention time with the standard. Purity can be calculated based on the area of the peak relative to the total peak area.

References

-

This compound (37394-93-7) - Chemchart. (n.d.). Retrieved January 5, 2026, from [Link]

-

Acetamide,2-chloro-N-(2-methylphenyl)- | CAS#:37394-93-7 | Chemsrc. (2025-08-25). Retrieved January 5, 2026, from [Link]

-

Chemical Properties of N-Acetyl-N-(2-chloro-4-methylphenyl)acetamide - Cheméo. (n.d.). Retrieved January 5, 2026, from [Link]

-

2-Chloro-N-(2-ethyl-6-methyl-phenyl)-N-methoxymethyl-acetamide - Acanthus Research. (n.d.). Retrieved January 5, 2026, from [Link]

-

2-Chloro-N-(2-ethyl-6-methylphenyl)acetamide - PubChem. (n.d.). Retrieved January 5, 2026, from [Link]

-

MSDS of 2-Chloro-N-(2,6-dimethylphenyl)acetamide - Capot Chemical. (2010-11-16). Retrieved January 5, 2026, from [Link]

-

ICSC 0640 - 2-CHLOROACETAMIDE. (n.d.). Retrieved January 5, 2026, from [Link]

-

Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis[thienopyridines] | ACS Omega - ACS Publications. (n.d.). Retrieved January 5, 2026, from [Link]

-

Chloroacetamide - Wikipedia. (n.d.). Retrieved January 5, 2026, from [Link]

-

Chloroacetamide | ClCH2CONH2 | CID 6580 - PubChem - NIH. (n.d.). Retrieved January 5, 2026, from [Link]

-

2-Chloro-N-methyl-N-[2-(methylamino)phenyl]acetamide - NIH. (n.d.). Retrieved January 5, 2026, from [Link]

-

2-Chloro-N-(4-hydroxyphenyl)acetamide - IUCr Journals. (2024-10-14). Retrieved January 5, 2026, from [Link]

-

SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES - International Journal of Pharma Sciences and Research. (2012-01-02). Retrieved January 5, 2026, from [Link]

-

(PDF) 2-Chloro-N-(4-hydroxyphenyl)acetamide - ResearchGate. (2025-08-08). Retrieved January 5, 2026, from [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. This compound (37394-93-7) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 3. Acetamide,2-chloro-N-(2-methylphenyl) | CAS#:37394-93-7 | Chemsrc [chemsrc.com]

- 4. 2-Chloro-N-(2-ethyl-6-methyl-phenyl)-N-methoxymethyl-acetamide - Acanthus Research [acanthusresearch.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. CAS 1131-01-7: 2-Chloro-N-(2,6-dimethylphenyl)acetamide [cymitquimica.com]

- 7. fishersci.com [fishersci.com]

- 8. capotchem.com [capotchem.com]

- 9. ICSC 0640 - 2-CHLOROACETAMIDE [chemicalsafety.ilo.org]

- 10. cdhfinechemical.com [cdhfinechemical.com]

An In-Depth Technical Guide to 2-chloro-N-(2-methylphenyl)acetamide (CAS: 37394-93-7)

Prepared by: Gemini, Senior Application Scientist

This document provides a comprehensive technical overview of 2-chloro-N-(2-methylphenyl)acetamide, a key chemical intermediate. It is intended for researchers, chemists, and professionals in drug development and fine chemical synthesis who require detailed information on its properties, synthesis, analysis, and handling.

Core Compound Identification and Properties

This compound, also known as 2-chloro-ortho-acetotoluidide, is an organic compound classified as a monosubstituted acetamide[1]. Its structure features a chloroacetamide group attached to the nitrogen atom of an o-toluidine (2-methylaniline) moiety. This arrangement makes it a valuable precursor in various organic syntheses.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 37394-93-7 | [1][2][3][4] |

| Molecular Formula | C₉H₁₀ClNO | [1][2][4] |

| Molecular Weight | 183.64 g/mol | [1] |

| Appearance | Powder | [1] |

| Boiling Point | 326 °C at 760 mmHg | [1][2] |

| Density | 1.222 g/cm³ | [1][2] |

| Flash Point | 151 °C | [1] |

| Refractive Index | 1.583 | [1][2] |

| LogP (Octanol/Water) | 2.245 | [1][2] |

| SMILES | Cc1ccccc1NC(=O)CCl | [2][4] |

| InChIKey | LPMANECYGPQBOX-UHFFFAOYSA-N | [2][4][5] |

Synthesis Pathway and Experimental Protocol

The most direct and common synthesis of this compound involves the N-acylation of o-toluidine with chloroacetyl chloride[5]. This is a variation of the Schotten-Baumann reaction, where an amine is treated with an acid chloride to form an amide.

Synthesis Workflow Diagram

Caption: General workflow for the synthesis of this compound.

Detailed Synthesis Protocol

This protocol is based on established methods for chloroacetamide synthesis[6][7].

-

Reagent Preparation: In a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 1 equivalent of o-toluidine in a suitable solvent such as glacial acetic acid or an inert solvent like dichloromethane.

-

Causality: Acetic acid can act as both a solvent and a proton scavenger for the HCl byproduct, while an inert solvent may require the addition of a separate base (e.g., triethylamine) to neutralize the acid.

-

-

Cooling: Place the reaction flask in an ice-water bath and cool the solution to between 0°C and 10°C.

-

Causality: The acylation reaction is highly exothermic. Low temperatures are crucial to control the reaction rate, prevent side reactions, and minimize the degradation of reactants and products.

-

-

Addition of Acylating Agent: Slowly add 1.05 to 1.1 equivalents of chloroacetyl chloride dropwise from the addition funnel to the stirred solution over 30-60 minutes. Maintain the internal temperature below 10°C throughout the addition.

-

Causality: A slight excess of the acylating agent ensures the complete conversion of the starting amine. A slow, controlled addition is paramount to manage the exotherm.

-

-

Reaction: After the addition is complete, allow the mixture to stir at low temperature for an additional hour, then remove the ice bath and let it stir at room temperature for 2-4 hours, or until TLC analysis indicates the consumption of o-toluidine. A precipitate of the product will likely form during this time[6].

-

Isolation: Pour the reaction mixture slowly into a beaker containing a large volume of cold water with vigorous stirring. This will precipitate the crude product.

-

Causality: The product is generally insoluble in water, while unreacted starting materials and byproducts (like amine hydrochlorides) are more soluble, facilitating separation.

-

-

Filtration and Washing: Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with several portions of cold water to remove any residual acid and water-soluble impurities.

-

Drying: Dry the collected solid, either by air drying or in a vacuum oven at a moderate temperature (e.g., 50-60°C) to a constant weight.

-

Purification (if necessary): For higher purity, the crude product can be recrystallized from a suitable solvent, such as ethanol[7]. Dissolve the crude solid in a minimum amount of hot ethanol, filter while hot to remove insoluble impurities, and allow the filtrate to cool slowly to form crystals.

Analytical Characterization

Confirming the identity and purity of the synthesized compound is critical. A combination of spectroscopic and chromatographic methods should be employed.

Analytical Workflow Diagram

Caption: Standard analytical workflow for compound characterization.

Predicted Spectroscopic Data

While published spectra for this specific CAS number are not abundant, the expected spectral features can be reliably predicted from its molecular structure.

-

¹H NMR Spectroscopy:

-

Amide Proton (N-H): A broad singlet typically appearing downfield, around δ 8.0-9.0 ppm.

-

Aromatic Protons (Ar-H): A complex multiplet pattern between δ 7.0-7.5 ppm, integrating to 4 protons.

-

Methylene Protons (-CH₂Cl): A sharp singlet around δ 4.1-4.3 ppm, integrating to 2 protons.

-

Methyl Protons (-CH₃): A sharp singlet around δ 2.2-2.4 ppm, integrating to 3 protons.

-

-

Infrared (IR) Spectroscopy:

-

N-H Stretch: A sharp to moderately broad peak around 3250-3300 cm⁻¹ (secondary amide)[7].

-

C=O Stretch (Amide I): A strong, sharp absorption band around 1660-1680 cm⁻¹[7].

-

N-H Bend (Amide II): A significant band around 1530-1550 cm⁻¹[7].

-

C-Cl Stretch: A band in the fingerprint region, typically 700-800 cm⁻¹.

-

-

Mass Spectrometry (MS):

-

Molecular Ion (M⁺): An expected peak at m/z 183, with a characteristic M+2 isotope peak at m/z 185 (approximately one-third the intensity of the M⁺ peak) due to the presence of the ³⁷Cl isotope.

-

Major Fragments: Fragmentation would likely involve the loss of the chloroacetyl group or cleavage of the amide bond.

-

Chromatographic Method (HPLC)

A general reverse-phase HPLC method can be developed for purity analysis, adapted from protocols for similar compounds[6].

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase: Isocratic or gradient elution using a mixture of Acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid). A typical starting condition could be 60:40 Acetonitrile:Water.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength of ~254 nm.

-

Validation: The method should be validated by running a standard of known concentration to determine the retention time and to quantify the purity of the synthesized batch via a calibration curve.

Applications and Research Context

This compound is primarily utilized as a chemical intermediate and a building block in organic synthesis. While specific, direct applications are not widely documented, its utility can be inferred from the activities of the broader N-aryl chloroacetamide class.

-

Pharmaceutical Synthesis: Chloroacetamide derivatives are crucial precursors for many active pharmaceutical ingredients (APIs). A closely related analog, 2-chloro-N-(2,6-dimethylphenyl)acetamide, is a key intermediate in the synthesis of the local anesthetic Lidocaine[6]. This suggests that the title compound could be used to synthesize novel anesthetic or antiarrhythmic agents. The N-aryl acetamide scaffold is also found in compounds with analgesic, anti-inflammatory, and anticancer properties[8].

-

Agrochemicals: The chloroacetamide group is a well-known toxophore in herbicides and fungicides[7][9]. Compounds like Alachlor and Butachlor contain this functional group. Research into new derivatives, including this compound, could lead to the development of novel crop protection agents.

-

Bioactive Molecule Development: The compound serves as a versatile reactant for introducing the N-(2-methylphenyl)acetamide moiety into larger molecules. The reactive C-Cl bond allows for nucleophilic substitution reactions to build more complex structures with potential biological activity[7][8].

Safety and Handling

Proper handling of this compound is essential due to its potential hazards. The following information is compiled from GHS data and safety sheets for the compound and its close analogs[4][10][11].

GHS Hazard Classification

Table 2: GHS Information for this compound [4]

| Pictogram | |

| Signal Word | Warning |

| Hazard Statements | H302: Harmful if swallowed. H319: Causes serious eye irritation. |

| Related Hazards | May also cause skin irritation (H315) and respiratory irritation (H335) based on similar compounds[10][11]. |

Recommended Handling Procedures

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood[11][12].

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield[10][12].

-

Skin Protection: Wear compatible, chemical-resistant gloves (e.g., nitrile rubber). A lab coat or other protective clothing is required to prevent skin contact[10][13].

-

Respiratory Protection: If dust is generated and engineering controls are insufficient, use a NIOSH/MSHA or European Standard EN 149 approved respirator[11].

-

-

Hygiene Practices: Avoid breathing dust[11]. Wash hands and face thoroughly after handling[10][12]. Do not eat, drink, or smoke in the work area[13].

First Aid Measures

-

If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention[12][14].

-

In Case of Skin Contact: Immediately wash the skin with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention[10][12].

-

In Case of Eye Contact: Immediately rinse eyes cautiously with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention[10][14].

-

If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a poison center or doctor immediately[12][14].

Storage and Disposal

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place[12]. Keep away from incompatible materials such as strong oxidizing agents and strong bases.

-

Disposal: Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. Do not allow the product to enter drains[11][13].

Conclusion

This compound (CAS: 37394-93-7) is a well-defined chemical compound with established physical properties. Its synthesis is straightforward, relying on standard amide formation chemistry. While it may not be an end-product itself, its true value lies in its role as a versatile intermediate for constructing more complex molecules in the pharmaceutical and agrochemical industries. A thorough understanding of its synthesis, analytical profile, and, most importantly, its safety and handling requirements is crucial for any scientist or researcher working with this compound.

References

-

Chemical Properties of N-Acetyl-N-(2-chloro-4-methylphenyl)acetamide. Cheméo. [Link]

-

Acetamide,2-chloro-N-(2-methylphenyl)- | CAS#:37394-93-7. Chemsrc. [Link]

-

Acetamide, 2-chloro-N-(2-methylphenyl)- | C9H10ClNO | CID 101479. PubChem. [Link]

-

2-Chloro-N-(2-ethyl-6-methylphenyl)acetamide. PubChem. [Link]

-

This compound (37394-93-7). Chemchart. [Link]

-

MSDS of 2-Chloro-N-(2,6-dimethylphenyl)acetamide. Capot Chemical. [Link]

-

Katke, S.A. et al. (2011). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. International Journal of Pharma Sciences and Research. [Link]

-

Acetamide, 2-chloro-N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)-. NIST WebBook. [Link]

-

2-Chloro-N-methylacetamide. NIST WebBook. [Link]

-

Acetamide, 2-chloro-N-(2,6-diethylphenyl)-. NIST WebBook. [Link]

-

El-Sayed, N. F. et al. (2023). Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis[thienopyridines]. ACS Omega. [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. Acetamide,2-chloro-N-(2-methylphenyl) | CAS#:37394-93-7 | Chemsrc [chemsrc.com]

- 3. arctomsci.com [arctomsci.com]

- 4. Acetamide, 2-chloro-N-(2-methylphenyl)- | C9H10ClNO | CID 101479 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound (37394-93-7) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. ijpsr.info [ijpsr.info]

- 8. pubs.acs.org [pubs.acs.org]

- 9. 2-Chloro-N-(2-chloro-6-methylphenyl)acetamide | 6307-67-1 | GAA30767 [biosynth.com]

- 10. biosynth.com [biosynth.com]

- 11. capotchem.com [capotchem.com]

- 12. fishersci.com [fishersci.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. Page loading... [guidechem.com]

An In-depth Technical Guide to 2-chloro-N-(2-methylphenyl)acetamide: Synthesis, Characterization, and Applications

This guide provides a comprehensive technical overview of 2-chloro-N-(2-methylphenyl)acetamide, a key chemical intermediate in the development of various biologically active molecules. This document is intended for researchers, scientists, and professionals in the fields of drug discovery, medicinal chemistry, and process development, offering detailed insights into its synthesis, structural elucidation, and utility as a versatile building block.

Introduction and Chemical Identity

This compound, also known as 2-chloro-N-(o-tolyl)acetamide, is an organic compound belonging to the class of alpha-haloacetamides. Its structure, featuring a reactive chloroacetyl group attached to a substituted aniline, makes it a valuable precursor in a variety of nucleophilic substitution reactions. This reactivity is the cornerstone of its utility in the synthesis of more complex molecules with potential therapeutic applications.

Table 1: Chemical Identifiers and Properties

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| Synonyms | 2-chloro-N-(o-tolyl)acetamide, 2-chloro-ortho-acetotoluidide | [1] |

| CAS Number | 37394-93-7 | [2] |

| Molecular Formula | C₉H₁₀ClNO | [3] |

| Molecular Weight | 183.64 g/mol | [3] |

| Appearance | White to brown crystalline powder or needles | N/A |

| Melting Point | 105–106 °C | [4] |

| Boiling Point | 326 °C at 760 mmHg (Predicted) | [3] |

| Density | 1.222 g/cm³ (Predicted) | [3] |

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the acylation of 2-methylaniline (o-toluidine) with chloroacetyl chloride.[2] This reaction, a nucleophilic acyl substitution, is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Causality of Experimental Choices

The selection of reagents and conditions for this synthesis is guided by fundamental principles of organic chemistry. 2-methylaniline serves as the nucleophile, with the lone pair of electrons on the nitrogen atom attacking the electrophilic carbonyl carbon of chloroacetyl chloride. The use of an inert solvent, such as glacial acetic acid or dichloromethane, is crucial to facilitate the reaction while not participating in it. A base, commonly a mild one like sodium acetate, is added to scavenge the HCl generated during the reaction, preventing the protonation of the starting aniline and thus ensuring the reaction proceeds to completion.

Detailed Experimental Protocol

The following protocol is adapted from established procedures for the synthesis of N-substituted chloroacetamides.[4]

Materials:

-

2-methylaniline (o-toluidine)

-

Chloroacetyl chloride

-

Glacial acetic acid

-

Saturated aqueous solution of sodium acetate

-

Ethanol

-

Distilled water

-

Ice

Procedure:

-

In a fume hood, dissolve 2-methylaniline (1.0 equivalent) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution in an ice bath to 0-5 °C.

-

To the cooled and stirring solution, add chloroacetyl chloride (1.0 equivalent) dropwise, ensuring the temperature remains below 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water.

-

Add a saturated solution of sodium acetate to neutralize the excess acid, which will precipitate the crude product.

-

Collect the precipitate by vacuum filtration and wash it with cold water.

-

Recrystallize the crude product from a mixture of ethanol and water to obtain pure this compound as a crystalline solid.

-

Dry the purified product under vacuum. A yield of approximately 72% can be expected.[4]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Structural Characterization

The identity and purity of synthesized this compound must be confirmed through a combination of physical and spectroscopic methods.

Physicochemical Properties

The melting point of a crystalline solid is a reliable indicator of its purity. For this compound, a sharp melting point at 105–106 °C is indicative of a high-purity sample.[4]

Spectroscopic Data

Infrared (IR) Spectroscopy: The IR spectrum is crucial for identifying the functional groups present in the molecule. For this compound, the key vibrational frequencies are:

-

N-H stretch: A sharp peak is expected in the region of 3258-3435 cm⁻¹, characteristic of a secondary amide.[4]

-

C=O stretch (Amide I): A strong absorption band should appear around 1670 cm⁻¹, corresponding to the carbonyl group of the amide.

-

N-H bend (Amide II): A band in the region of 1550-1600 cm⁻¹ is expected.

-

C-Cl stretch: A peak in the fingerprint region, typically between 600-800 cm⁻¹, indicates the presence of the chloroalkyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum would provide detailed information about the hydrogen atoms in the molecule. Expected signals include:

-

A singlet for the methyl protons (-CH₃) around δ 2.2-2.4 ppm.

-

A singlet for the methylene protons (-CH₂Cl) around δ 4.1-4.3 ppm.

-

A series of multiplets in the aromatic region (δ 7.0-7.5 ppm) corresponding to the four protons on the phenyl ring.

-

A broad singlet for the amide proton (N-H) at a downfield chemical shift (δ 8.0-9.5 ppm), which is typically exchangeable with D₂O.

-

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for each unique carbon atom. Expected chemical shifts include:

-

The methyl carbon (-CH₃) around δ 17-20 ppm.

-

The methylene carbon (-CH₂Cl) around δ 42-45 ppm.

-

A series of signals in the aromatic region (δ 120-140 ppm).

-

The carbonyl carbon (-C=O) at a downfield position, typically around δ 165-170 ppm.

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 183 and an M+2 peak at m/z 185 with an intensity ratio of approximately 3:1, which is characteristic of a molecule containing one chlorine atom.

Applications in Organic Synthesis

This compound is a valuable intermediate in the synthesis of a wide range of biologically active compounds, primarily due to the reactivity of the C-Cl bond. This allows for the introduction of various nucleophiles, leading to the construction of more complex molecular architectures.

Precursor for Bioactive Heterocycles

This compound serves as a key starting material for the synthesis of various heterocyclic systems. The chloroacetamide moiety can react with binucleophiles to form rings. For instance, it can be used to synthesize benzimidazoles, which are known to exhibit a broad spectrum of biological activities, including antidepressant effects.[4] The general scheme involves the reaction of this compound with a substituted o-phenylenediamine.

Synthesis of Antimicrobial and Anticancer Agents

The chloroacetamide scaffold is present in numerous compounds with demonstrated antimicrobial and anticancer properties.[5][6] By reacting this compound with various sulfur, nitrogen, or oxygen-containing nucleophiles, novel derivatives can be synthesized and screened for their biological activity. For example, it can be a precursor for the synthesis of novel oxadiazole derivatives that have shown cytotoxic effects on cancer cell lines.[6]

Logical Workflow for Derivative Synthesis

Caption: Synthetic utility of this compound.

Safety and Handling

Potential Hazards:

-

Irritation: Chloroacetamides are known to be irritants to the skin, eyes, and respiratory tract.[7][8]

-

Toxicity: Some chloroacetamides are classified as toxic if swallowed and may cause skin sensitization upon repeated contact.[7][9]

-

Long-term effects: Animal studies on related compounds suggest possible toxicity to human reproduction or development.[7]

Recommended Safety Precautions:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.

-

Handling: Avoid direct contact with the skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a chemical intermediate of significant value in medicinal chemistry and organic synthesis. Its straightforward synthesis and the reactivity of its chloroacetyl group make it a versatile building block for the creation of a diverse array of biologically active molecules. Proper characterization and adherence to safety protocols are paramount when working with this compound. This guide provides a foundational understanding for researchers and developers to effectively and safely utilize this compound in their scientific endeavors.

References

-

International Labour Organization & World Health Organization. (2021). International Chemical Safety Cards (ICSC): 2-CHLOROACETAMIDE. Retrieved from [Link]

-

Chemchart. (n.d.). This compound (37394-93-7). Retrieved from [Link]

-

Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: 2-chloroacetamide. Retrieved from [Link]

-

Capot Chemical. (2010). MSDS of 2-Chloro-N-(2,6-dimethylphenyl)acetamide. Retrieved from [Link]

-

Suryawanshi, M. R., Kanhed, A. M., Kulkarni, V. M., Bhosale, S. H., & Yadav, M. R. (2022). Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. Future Medicinal Chemistry, 14(3), 195–213. [Link]

-

Katke, S. A., Ambad, R. S., & Damale, M. G. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. International Journal of Pharma Sciences and Research, 3(1), 215-221. [Link]

-

Chemsrc. (n.d.). Acetamide,2-chloro-N-(2-methylphenyl)- | CAS#:37394-93-7. Retrieved from [Link]

-

ResearchGate. (2025). Design, Synthesis, Characterization and Anticancer Properties of Novel 2-Chloro-N-(Aryl Substituted) Acetamide Derivatives of 5-[2-(4-Methoxyphenyl) Pyridin-3-yl]-1, 3, 4-Oxadiazole-2-Thiol. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-(2-Chlorophenyl)acetamide. PubChem Compound Database. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Chloro-N-(2-ethyl-6-methylphenyl)acetamide. PubChem Compound Database. Retrieved from [Link]

-

NIST. (n.d.). Acetamide, 2-chloro-N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)-. NIST Chemistry WebBook. Retrieved from [Link]

-

SpectraBase. (n.d.). N-(2-Chloro-5-methylphenyl)-acetamide. Retrieved from [Link]

-

ResearchGate. (n.d.). (I). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide.... Retrieved from [Link]

-

ACS Publications. (2023). Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis[thienopyridines]. ACS Omega. [Link]

-

ResearchGate. (2017). Design, Synthesis, Characterization and Anticancer Properties of Novel 2-Chloro-N-(Aryl Substituted) Acetamide Derivatives of 5-[2-(4-Methoxyphenyl) Pyridin-3-yl]-1, 3, 4-Oxadiazole-2-Thiol. Retrieved from [Link]

Sources

- 1. 2-Chloro-N-(2-ethyl-6-methylphenyl)acetamide | C11H14ClNO | CID 670477 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Chloro-N-(2,6-dimethylphenyl)acetamide(1131-01-7) 13C NMR spectrum [chemicalbook.com]

- 3. Acetamide,2-chloro-N-(2-methylphenyl) | CAS#:37394-93-7 | Chemsrc [chemsrc.com]

- 4. Design, synthesis, and computational studies of phenylacetamides as antidepressant agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ijpsr.info [ijpsr.info]

- 6. researchgate.net [researchgate.net]

- 7. ICSC 0640 - 2-CHLOROACETAMIDE [chemicalsafety.ilo.org]

- 8. chemos.de [chemos.de]

- 9. sigmaaldrich.com [sigmaaldrich.com]

2-chloro-N-(2-methylphenyl)acetamide IUPAC name

A Comprehensive Technical Guide to 2-chloro-N-(2-methylphenyl)acetamide: Synthesis, Applications, and Protocols

Executive Summary: This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on this compound. It details the compound's nomenclature, physicochemical properties, a robust synthesis protocol with mechanistic insights, and its applications as a versatile chemical intermediate. Furthermore, this guide outlines standard analytical characterization techniques and provides critical safety and handling procedures to ensure its proper use in a laboratory setting.

Introduction and Nomenclature

This compound is a substituted aromatic amide that serves as a crucial building block in organic synthesis. Its structure incorporates a chloroacetamide group attached to an ortho-toluidine (2-methylaniline) moiety. This arrangement of functional groups, particularly the reactive C-Cl bond, makes it a valuable precursor for constructing more complex molecules, including various heterocyclic compounds and potential pharmaceutical agents.[1] The class of N-aryl chloroacetamides is widely recognized for its utility in medicinal chemistry and materials science, with various derivatives exhibiting a range of biological activities, including antimicrobial, herbicidal, and antifungal properties.[2]

IUPAC Name: this compound[3]

Synonyms: 2-chloro-N-(o-tolyl)acetamide, Chloroacetamido-2-methylbenzene

CAS Number: 37394-93-7[3]

dot graph "Chemical_Structure" { layout=neato; node [shape=none, margin=0]; edge [style=invis];

// Define nodes for atoms C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C7 [label="C"]; C8 [label="C"]; N [label="N"]; O [label="O"]; Cl [label="Cl"]; CH3 [label="CH3"]; H_N [label="H"];

// Position nodes for the benzene ring and substituents C1 [pos="0,1!"]; C2 [pos="-0.87,0.5!"]; C3 [pos="-0.87,-0.5!"]; C4 [pos="0,-1!"]; C5 [pos="0.87,-0.5!"]; C6 [pos="0.87,0.5!"]; N [pos="1.87,1!"]; H_N [pos="2.37,0.6!"]; C7 [pos="2.62,1.7!"]; O [pos="2.62,2.5!"]; C8 [pos="3.82,1.2!"]; Cl [pos="4.82,1.9!"]; CH3_group [pos="-1.87,1!"]; C_CH3 [label="C", pos="-1.87,1!"]; H1_CH3 [label="H", pos="-2.2,1.5!"]; H2_CH3 [label="H", pos="-2.4,0.7!"]; H3_CH3 [label="H", pos="-1.6,0.5!"];

// Benzene ring bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;

// Substituent bonds C1 -- N; C2 -- C_CH3; N -- H_N; N -- C7; C7 -- O [style=double]; C7 -- C8; C8 -- Cl; C_CH3 -- H1_CH3; C_CH3 -- H2_CH3; C_CH3 -- H3_CH3;

// Invisible edges for proper label placement node [label=""]; invis1 [pos="-2.2, 1.2!"]; CH3_label [label="H3C", pos="-2.2, 1.2!"]; invis1 -- CH3_label [style=invis]; } Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties is presented below for quick reference. These properties are essential for designing experimental conditions, selecting appropriate solvents, and ensuring safe handling.

| Property | Value | Reference |

| IUPAC Name | This compound | [3] |

| CAS Number | 37394-93-7 | [3] |

| Molecular Formula | C₉H₁₀ClNO | [4] |

| Molecular Weight | 183.63 g/mol | [5] |

| Appearance | Brown solid (typical crude appearance) | [6] |

| Melting Point | 105-106 °C | |

| Boiling Point | 326ºC at 760mmHg (Predicted) | |

| Solubility | Soluble in organic solvents like CH₂Cl₂, Chloroform, Methanol. Insoluble in water. | [6][7] |

Synthesis and Mechanism

The most common and efficient method for synthesizing this compound is through the N-acylation of o-toluidine with chloroacetyl chloride.[6] This reaction is a classic example of nucleophilic acyl substitution.

Mechanism: The synthesis proceeds via a nucleophilic attack by the nitrogen atom of the o-toluidine on the electrophilic carbonyl carbon of chloroacetyl chloride. This forms a tetrahedral intermediate, which then collapses, eliminating a chloride ion to form a protonated amide. A base, such as Diisopropylethylamine (DIPEA) or triethylamine, is used as an acid scavenger to neutralize the hydrochloric acid (HCl) byproduct, preventing the protonation of the starting amine and allowing the reaction to proceed to completion.[1]

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of N-aryl acetamides.[1][6]

Materials:

-

o-Toluidine (1.0 eq)

-

Chloroacetyl chloride (1.1 eq)

-

Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.1 eq)

-

Dichloromethane (CH₂Cl₂), anhydrous

-

Deionized water

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethanol (for recrystallization, optional)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve o-toluidine (1.0 eq) and DIPEA (2.1 eq) in anhydrous dichloromethane. The causality for using an anhydrous solvent is to prevent the violent reaction of chloroacetyl chloride with water.[1]

-

Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5°C. This step is critical to control the exothermic nature of the acylation reaction and minimize potential side products.[1][8]

-

Addition of Acylating Agent: Add chloroacetyl chloride (1.1 eq) dropwise to the cold, stirred solution over 20-30 minutes using a dropping funnel. A slow, controlled addition is paramount to maintain the low temperature.

-

Reaction: Continue stirring the mixture at 0°C for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[1]

-

Aqueous Work-up: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with deionized water and then with brine. This removes the amine hydrochloride salt and any remaining water-soluble impurities.

-

Drying and Concentration: Dry the isolated organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification (Optional): For higher purity, the resulting solid can be recrystallized from a suitable solvent system, such as ethanol/water, to yield the final product.[2]

Applications in Research and Drug Development

This compound is a valuable intermediate due to its reactive α-chloro group, which is susceptible to nucleophilic substitution. This allows for the facile introduction of various functional groups, making it a key starting material for multi-step syntheses.

-

Precursor for Biologically Active Molecules: The compound serves as a scaffold for synthesizing novel compounds with potential therapeutic applications. For instance, it has been used as a starting material to synthesize a series of 2-((1H-benzimidazol-2-yl)thio)-N-substituted-acetamide derivatives, which were subsequently evaluated for antidepressant activity.

-

Building Block for Heterocyclic Chemistry: The chloroacetamide moiety is a classic precursor for building heterocyclic rings. It can react with various dinucleophiles (e.g., thiourea, semicarbazide) to form thiazoles, imidazoles, and other important heterocyclic systems that are prevalent in many pharmaceutical agents.[8][9]

-

Analogue Synthesis: In drug discovery programs, it can be used to generate analogues of known bioactive molecules. The ortho-methyl group provides specific steric and electronic properties that can be crucial for modulating a compound's interaction with biological targets.

Analytical Characterization

To ensure the identity, purity, and quality of synthesized this compound, a combination of chromatographic and spectroscopic techniques is employed.

-

Chromatography: High-Performance Liquid Chromatography (HPLC) is the standard for assessing purity. A general reverse-phase method is typically effective.

-

Spectroscopy:

-

¹H NMR: The proton NMR spectrum provides structural confirmation. Expected signals include a singlet for the -CH₂- group, a singlet for the methyl group, aromatic protons in their characteristic region, and a broad singlet for the N-H proton.

-

¹³C NMR: The carbon spectrum will show distinct peaks for the carbonyl carbon, the aliphatic -CH₂- carbon, the methyl carbon, and the aromatic carbons.[6]

-

Infrared (IR) Spectroscopy: Key vibrational bands confirm the presence of principal functional groups, notably the N-H stretch (around 3300 cm⁻¹) and the strong amide C=O carbonyl stretch (around 1670 cm⁻¹).[1]

-

Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition. The ESI+ spectrum is expected to show a protonated molecular ion [M+H]⁺ at m/z 184.[6]

-

| Parameter | Typical Condition | Rationale |

| Technique | Reverse-Phase HPLC | Standard for purity analysis of organic compounds. |

| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) | Provides good separation for moderately polar compounds. |

| Mobile Phase | Acetonitrile : Water (with 0.1% Formic Acid) | Gradient or isocratic elution can be optimized. |

| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |

| Detection | UV at ~254 nm | The aromatic ring provides strong UV absorbance. |

| Injection Volume | 10 µL | Standard volume for analytical HPLC. |

Safety and Handling

N-substituted chloroacetamides are hazardous substances and require strict adherence to safety protocols.[7] All handling should be performed by trained personnel in a controlled laboratory environment.[10][11]

Hazard Identification:

-

Acute Toxicity: Toxic if swallowed.[12]

-

Skin Contact: May cause skin irritation and potentially an allergic skin reaction.[12]

-

Eye Contact: Can cause serious eye irritation.

-

Reproductive Toxicity: Suspected of damaging fertility or the unborn child.[12]

| Hazard Class | GHS Statement | Precautionary Code |

| Acute Oral Toxicity | H301: Toxic if swallowed | P301 + P310 |

| Skin Sensitization | H317: May cause an allergic skin reaction | P280, P302 + P352 |

| Reproductive Toxicity | H361: Suspected of damaging fertility | P201, P308 + P313 |

Self-Validating Safety Protocols:

-

Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of dust or vapors.[13] The workspace should be equipped with an eyewash station and a safety shower.[13]

-

Personal Protective Equipment (PPE):

-

Hand Protection: Wear nitrile or other chemically resistant gloves. Gloves must be inspected before use and disposed of properly after handling.[11]

-

Eye Protection: Use chemical safety goggles and/or a face shield.[13]

-

Skin and Body Protection: Wear a lab coat and appropriate protective clothing to prevent skin exposure.[13]

-

-

Handling and Storage:

-

First Aid Measures:

-

If Swallowed: Immediately call a poison center or doctor. Rinse mouth.

-

If on Skin: Wash with plenty of soap and water. If irritation or a rash occurs, seek medical attention.

-

If Inhaled: Move the person to fresh air. Seek medical attention if symptoms persist.

-

-

Disposal: Dispose of contents and container to an approved hazardous waste disposal plant. Do not allow the chemical to enter drains.[11]

Conclusion

This compound is a foundational intermediate in synthetic organic chemistry. Its well-defined synthesis and reactive nature provide a reliable platform for the development of novel molecules, particularly within the pharmaceutical and fine chemical sectors. A thorough understanding of its properties, reaction protocols, and stringent safety requirements is essential for its effective and safe utilization in research and development.

References

-

Supporting Information. The Royal Society of Chemistry. Available from: [Link]

-

2-Chloro-N-(2-ethyl-6-methylphenyl)acetamide. PubChem. Available from: [Link]

-

Scheme 1. Synthetic reaction scheme for 2-chloro-N,... ResearchGate. Available from: [Link]

-

Acetamide, 2-chloro-N-(2-methylphenyl)-. PubChem. Available from: [Link]

-

Synthesis of some Heterocyclic Compounds Derived from 2-Chloro-N-p-Tolylacetamide. ResearchGate. Available from: [Link]

-

2-Chloro-N-(4-Methylphenyl)Acetamide. ChemBK. Available from: [Link]

-

Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis[thienopyridines]. ACS Omega. Available from: [Link]

-

2-Chloroacetamide. Eurofins. Available from: [Link]

-

SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. International Journal of Pharma Sciences and Research. Available from: [Link]

-

Material Safety Data Sheet - 2-Chloroacetamide, 98%. Cole-Parmer. Available from: [Link]

-

This compound (37394-93-7). Chemchart. Available from: [Link]

-

2-Chloro-N-(4-hydroxyphenyl)acetamide. ResearchGate. Available from: [Link]

-

LC-MS-MS based Identification of process related impurities of 2-chloro-N-(9H-purin-6-yl) acetamide. Azerbaijan Medical Journal. Available from: [Link]

-

2-Chloro-N-phenylacetamide. ResearchGate. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. ijpsr.info [ijpsr.info]

- 3. This compound (37394-93-7) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 4. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 5. chembk.com [chembk.com]

- 6. rsc.org [rsc.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. chemicalbook.com [chemicalbook.com]

- 11. eurofinsus.com [eurofinsus.com]

- 12. fishersci.com [fishersci.com]

- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

2-chloro-N-(2-methylphenyl)acetamide molecular weight

An In-Depth Technical Guide to 2-chloro-N-(2-methylphenyl)acetamide

Executive Summary: This guide provides a comprehensive technical overview of this compound, a key chemical intermediate. It details the compound's core molecular attributes, physicochemical properties, and a validated synthesis protocol. Furthermore, this document outlines standard analytical methodologies for characterization and purity assessment, discusses its applications as a precursor in advanced chemical synthesis, and provides a thorough environmental, health, and safety profile. This whitepaper is intended for researchers, chemists, and drug development professionals who require detailed, actionable information for laboratory and industrial applications.

Core Molecular Attributes

This compound is an aromatic amide that serves as a versatile building block in organic synthesis. Its structure incorporates a chloroacetyl group attached to an o-toluidine moiety, providing two reactive sites for subsequent chemical transformations.

Chemical Identity

A summary of the key identifiers for this compound is presented below.

| Identifier | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 37394-93-7 | [1][2][3][4] |

| Molecular Formula | C₉H₁₀ClNO | [2][3][4][5] |

| Synonyms | 2-Chloro-ortho-acetotoluidide, 2-chloro-N-o-tolyl-acetamide | [4] |

| InChIKey | LPMANECYGPQBOX-UHFFFAOYSA-N | [2] |

| SMILES | CC1=CC=CC=C1NC(=O)CCl | [2] |

Molecular Weight

The molecular weight of the compound is a fundamental property for stoichiometric calculations in synthesis and for mass spectrometry analysis.

Physicochemical Properties

The physical and chemical properties of this compound dictate its handling, storage, and reaction conditions. These properties have been determined through a combination of experimental data and validated computational predictions.

| Property | Value | Notes | Source |

| Appearance | White to brown crystalline powder or needles | Based on analogs | [6][7] |

| Boiling Point | ~326 °C at 760 mmHg | Predicted value | [3][4] |

| Melting Point | ~117.6 °C | Predicted value (EPI Suite) | [2] |

| Density | ~1.22 g/cm³ | Predicted value | [2][3][4] |

| Water Solubility | ~590 mg/L | Predicted value (EPA T.E.S.T.) | [2] |

| LogP (Octanol/Water) | 2.25 | A measure of lipophilicity | [4] |

Synthesis and Mechanism

The most common and efficient synthesis of this compound is achieved through the acylation of o-toluidine with chloroacetyl chloride.[2] This reaction, a variant of the Schotten-Baumann reaction, involves the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the acid chloride.

Synthetic Pathway Overview

The reaction proceeds by dissolving o-toluidine in a suitable solvent and adding chloroacetyl chloride, often in the presence of a base to neutralize the HCl byproduct. The base facilitates the reaction by preventing the protonation of the starting amine, which would render it non-nucleophilic.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol for Synthesis

This protocol describes a robust method for the laboratory-scale synthesis of the title compound.

-

Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a temperature probe, dissolve o-toluidine (1 equivalent) in a suitable solvent (e.g., dichloromethane or an aqueous solution with a base) under ambient temperature.

-

Reactant Addition: Add chloroacetyl chloride (1.1 equivalents) dropwise to the stirred solution via the dropping funnel. Maintain the reaction temperature below 35°C, using an ice bath if necessary, to control the exothermic reaction.

-

Reaction: After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours to ensure the reaction goes to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Upon completion, transfer the reaction mixture to a separatory funnel. If using an organic solvent, wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl) to remove unreacted amine, followed by a dilute base solution (e.g., saturated NaHCO₃) to remove excess acid chloride, and finally with brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product as a crystalline solid.

Analytical Characterization

To confirm the identity, structure, and purity of synthesized this compound, a combination of spectroscopic and chromatographic techniques is essential.

Spectroscopic Analysis

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show characteristic signals for the aromatic protons, a singlet for the methyl group (CH₃) on the phenyl ring, a singlet for the methylene protons (CH₂) of the chloroacetyl group, and a broad singlet for the amide proton (NH).

-

Infrared (IR) Spectroscopy: Key absorption bands are anticipated for the N-H stretch (around 3250-3300 cm⁻¹), a strong C=O stretch of the secondary amide (around 1660-1680 cm⁻¹), and C-Cl stretch (around 700-800 cm⁻¹).[8]

-

Mass Spectrometry (MS): Electron Impact (EI) or Electrospray Ionization (ESI) mass spectrometry will show the molecular ion peak [M+] and a characteristic [M+2] peak with approximately one-third the intensity, confirming the presence of a single chlorine atom.

Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of the final compound.

Caption: Standard workflow for purity analysis by reverse-phase HPLC.

General HPLC Method Protocol:

-

System: An HPLC system equipped with a UV detector is required.[7]

-

Column: A C18 reverse-phase column is typically effective.[7]

-

Mobile Phase: A mixture of acetonitrile and water, often with a small amount of acid like formic acid for improved peak shape.[7]

-

Elution: An isocratic or gradient elution can be optimized for the best separation. A typical starting point is 60:40 Acetonitrile:Water.

-

Detection: Monitor the elution at a wavelength determined by the compound's UV maximum (typically around 240-270 nm).

-

Quantification: Purity is determined by comparing the area of the main peak to the total area of all peaks in the chromatogram.

Applications in Chemical Synthesis

This compound is not typically an end-product but rather a valuable intermediate. The chloroacetamide functional group is a potent electrophile, making it an excellent substrate for nucleophilic substitution reactions. This allows for the introduction of various functional groups, leading to the synthesis of more complex molecules with potential applications in pharmaceuticals and agrochemicals.[8][9] For instance, related N-aryl chloroacetamides are precursors in the synthesis of fungicides, herbicides, and active pharmaceutical ingredients.[8][10]

Environmental, Health, and Safety (EHS) Profile

Proper handling and safety precautions are critical when working with this compound.

Hazard Identification

Based on GHS classifications from aggregated notifications and data on similar compounds, the primary hazards are as follows:

| Hazard Class | GHS Statement | Source |

| Acute Toxicity, Oral | H302: Harmful if swallowed | [1] |

| Eye Irritation | H319: Causes serious eye irritation | [1][11] |

| Skin Irritation | H315: Causes skin irritation | [11][12] |

| Target Organ Toxicity | H335: May cause respiratory irritation | [11][12] |

-

Signal Word: Warning[1]

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood, to minimize dust inhalation.[13][14]

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[13][15]

-

Skin Protection: Wear nitrile or other chemically resistant gloves. A lab coat is mandatory to prevent skin contact.[12][15]

-

Respiratory Protection: For operations that may generate significant dust, use a NIOSH-approved particulate respirator.[12]

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[13][15]

First Aid and Spill Management

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[11]

-

Skin Contact: Remove contaminated clothing and flush skin with plenty of soap and water. Seek medical attention if irritation persists.[15]

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and provide water to drink. Seek immediate medical attention.[13][15]

-

Spill Management: Sweep up the spilled solid carefully, avoiding dust generation. Place it in a sealed container for disposal.[15] Do not let the chemical enter drains.[12]

Storage and Disposal

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, separated from strong oxidizing agents, strong acids, and strong bases.[11][15]

-

Disposal: Dispose of waste material in accordance with all applicable federal, state, and local regulations. This should be handled by a licensed professional waste disposal service.[12]

References

-

This compound (37394-93-7). Chemchart. [Link]

-

Acetamide,2-chloro-N-(2-methylphenyl)- | CAS#:37394-93-7. Chemsrc. [Link]

-

ICSC 0640 - 2-CHLOROACETAMIDE. International Labour Organization. [Link]

-

MSDS of 2-Chloro-N-(2,6-dimethylphenyl)acetamide. Capot Chemical. [Link]

-

Material Safety Data Sheet - 2-Chloroacetamide, 98%. Cole-Parmer. [Link]

-

SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. International Journal of Pharma Sciences and Research. [Link]

-

Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis[thienopyridines]. ACS Omega. [Link]

-

(I). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide... ResearchGate. [Link]

-

Acetamide, 2-chloro-N-(2-methylphenyl)-. PubChem, National Center for Biotechnology Information. [Link]

Sources

- 1. Acetamide, 2-chloro-N-(2-methylphenyl)- | C9H10ClNO | CID 101479 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound (37394-93-7) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 3. Acetamide,2-chloro-N-(2-methylphenyl) | CAS#:37394-93-7 | Chemsrc [chemsrc.com]

- 4. Page loading... [guidechem.com]

- 5. Acetamide, 2-chloro-N-(2-methylphenyl)- | C9H10ClNO | CID 101479 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 135440100 [thermofisher.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. ijpsr.info [ijpsr.info]

- 9. pubs.acs.org [pubs.acs.org]

- 10. 2-Chloro-N-(2-chloro-6-methylphenyl)acetamide | 6307-67-1 | GAA30767 [biosynth.com]

- 11. fishersci.com [fishersci.com]

- 12. capotchem.com [capotchem.com]

- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 14. fishersci.com [fishersci.com]

- 15. ICSC 0640 - 2-CHLOROACETAMIDE [chemicalsafety.ilo.org]

2-chloro-N-(2-methylphenyl)acetamide physical and chemical properties

This guide provides a comprehensive overview of the physical, chemical, and toxicological properties of 2-chloro-N-(2-methylphenyl)acetamide. It is intended for researchers, scientists, and professionals in the fields of drug development, chemical synthesis, and materials science who require a detailed understanding of this compound for their work.

Introduction

This compound is a chloroacetamide derivative that has garnered interest in various scientific domains due to its versatile chemical nature. As a bifunctional molecule, it incorporates a reactive chloroacetyl group and a substituted phenyl ring, making it a valuable intermediate in organic synthesis. Its structural similarity to other biologically active compounds suggests its potential as a scaffold in the development of novel therapeutic agents and other functional materials. This guide aims to provide a thorough understanding of its fundamental properties, synthesis, and potential applications, grounded in established scientific literature and safety data.

Physicochemical Properties

A clear understanding of the physicochemical properties of a compound is paramount for its application in research and development. The properties of this compound are summarized in the table below. It is important to note that some variation in reported values exists in the literature, which may be attributable to different experimental conditions or prediction methods.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| Synonyms | 2-Chloro-ortho-acetotoluidide, 2-chloro-N-o-tolyl-acetamide | [2] |

| CAS Number | 37394-93-7 | [2][3] |

| Molecular Formula | C9H10ClNO | [2][3] |

| Molecular Weight | 183.63 g/mol | [2][3] |

| Appearance | Powder | [2] |

| Melting Point | 117.58 °C (EPI Suite prediction) | [4] |

| Boiling Point | 285.9 °C to 348.62 °C (Predicted) | [4] |

| Density | 1.2 g/cm³ to 1.222 g/cm³ (Predicted) | [2][4] |

| Water Solubility | 303.18 mg/L to 590.68 mg/L (Predicted) | [4] |

| LogP | 2.24530 | [2] |

Synthesis and Reactivity

The primary route for the synthesis of this compound is the acylation of o-toluidine with chloroacetyl chloride.[4] This is a classic example of a Schotten-Baumann reaction, a widely used method for the formation of amides from amines and acid chlorides.

Synthetic Workflow

The synthesis involves the nucleophilic attack of the amino group of o-toluidine on the electrophilic carbonyl carbon of chloroacetyl chloride. A base is typically added to neutralize the hydrochloric acid byproduct.

Caption: Synthetic workflow for this compound.

Step-by-Step Synthetic Protocol

-

Preparation: In a well-ventilated fume hood, dissolve o-toluidine in a suitable inert solvent (e.g., dichloromethane or diethyl ether) in a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser.

-

Cooling: Cool the reaction mixture to 0-5 °C using an ice bath.

-

Addition of Acid Chloride: Slowly add chloroacetyl chloride, dissolved in the same solvent, to the dropping funnel and add it dropwise to the stirred amine solution. Maintain the temperature below 10 °C.

-

Neutralization: A base (e.g., triethylamine or pyridine) can be added to scavenge the HCl formed during the reaction.

-

Reaction Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, wash the reaction mixture with dilute acid, then with a saturated solution of sodium bicarbonate, and finally with brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Reactivity Profile

The reactivity of this compound is dictated by the presence of the electrophilic chloroacetyl group and the nucleophilic amide nitrogen. The chlorine atom is a good leaving group, making the α-carbon susceptible to nucleophilic substitution reactions. This reactivity allows for the introduction of various functional groups, making it a versatile building block in the synthesis of more complex molecules, including heterocyclic compounds and potential drug candidates.[5]

Analytical Characterization

The identity and purity of synthesized this compound can be confirmed using a variety of analytical techniques.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. The ¹H NMR spectrum would be expected to show signals corresponding to the aromatic protons of the tolyl group, the methyl protons, the methylene protons adjacent to the chlorine, and the amide proton.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretch of the secondary amide, the C=O stretch of the amide carbonyl group, and C-Cl stretching.

-

Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the compound. The presence of chlorine would be indicated by the characteristic isotopic pattern (M and M+2 peaks in an approximate 3:1 ratio).

Chromatographic Analysis

-

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of the compound. A suitable reversed-phase column with a mobile phase of acetonitrile and water is commonly used.

-

Gas Chromatography (GC): GC can also be employed for purity analysis, particularly if coupled with a mass spectrometer (GC-MS) for definitive identification.

Caption: Analytical workflow for compound characterization.

Potential Applications

While specific, large-scale applications of this compound are not extensively documented in publicly available literature, its chemical structure suggests several areas of potential utility:

-

Pharmaceutical Synthesis: As a versatile intermediate, it can be used in the synthesis of more complex molecules with potential biological activity. Chloroacetamide derivatives are known to exhibit a range of pharmacological effects, including antimicrobial and anti-inflammatory properties.[5][6]

-

Agrochemical Research: Similar chloroacetamide compounds are utilized as herbicides.[6] The structural features of this compound make it a candidate for investigation in the development of new agrochemicals.

-

Materials Science: The reactive nature of the molecule allows for its incorporation into polymers or other materials to impart specific functionalities.

Safety and Handling

Based on aggregated GHS information, this compound is considered harmful if swallowed and causes serious eye irritation.[1] Therefore, appropriate safety precautions must be taken when handling this compound.

| Hazard Statement | Precautionary Statement |

| H302: Harmful if swallowed | P264: Wash skin thoroughly after handling. |

| H319: Causes serious eye irritation | P270: Do not eat, drink or smoke when using this product. |

| P280: Wear protective gloves/ eye protection/ face protection. | |

| P301 + P317: IF SWALLOWED: Get medical help. | |

| P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |

| P330: Rinse mouth. | |

| P337 + P317: If eye irritation persists: Get medical help. | |

| P501: Dispose of contents/ container to an approved waste disposal plant. |

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles.

-

Skin Protection: Wear protective gloves and a lab coat.

-

Respiratory Protection: Use in a well-ventilated area or with a fume hood.

Conclusion

This compound is a valuable chemical intermediate with a well-defined set of physicochemical properties and a straightforward synthetic route. Its reactivity makes it a versatile building block for the synthesis of a wide range of organic compounds with potential applications in pharmaceuticals, agrochemicals, and materials science. As with any chemical substance, proper safety precautions are essential when handling this compound. This guide provides a solid foundation for researchers and scientists working with this compound, enabling them to utilize its properties effectively and safely in their research endeavors.

References

-

Acetamide,2-chloro-N-(2-methylphenyl)- | CAS#:37394-93-7 | Chemsrc. (n.d.). Retrieved January 5, 2026, from [Link]

-

This compound (37394-93-7) - Chemchart. (n.d.). Retrieved January 5, 2026, from [Link]

-